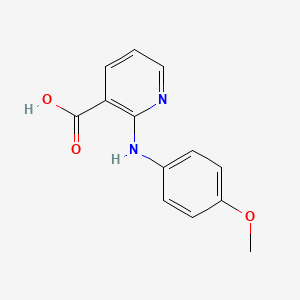
2-(4-Methoxy-phenylamino)-nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of nicotinic acid, also known as niacin or vitamin B3, which has been substituted with a 4-methoxyphenylamino group . This suggests that it might have properties similar to other nicotinic acid derivatives, which are often used in medicine and biochemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely include a pyridine ring (from the nicotinic acid) and a phenyl ring (from the 4-methoxyphenylamino group). The exact structure would depend on the position of the substitution .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions at the carboxyl group of the nicotinic acid or at the phenyl ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be similar to those of other nicotinic acid derivatives. These might include a relatively high melting point, solubility in water and organic solvents, and stability under normal conditions .Scientific Research Applications
Antineoplastic Activities
2-(4-Methoxy-phenylamino)-nicotinic acid, along with its derivatives, has shown promising results in antineoplastic activities. In one study, the compound was included in the synthesis of several nicotinamides and tested for its efficacy against cancerous cells. The substance displayed moderate activity against leukemia, suggesting potential as an antineoplastic agent (Ross, 1967).
Molecular Structure and Crystal Design
The molecular structure of this compound plays a crucial role in its scientific applications. Studies have explored the implications of its molecular conformation and π-conjugation on crystal packing. This understanding aids in the formulation of more effective pharmaceuticals and materials (Long & Li, 2010).
Polymorphism and Phase Behaviors
The polymorphic nature of this compound has been a subject of interest. Different polymorphs of this compound display distinct colors and hydrogen-bonding arrangements. This polymorphism leads to properties like thermochromism and mechanochromism, which are significant for solid-state structure-property relationship studies (Long et al., 2008).
Herbicidal Activity
Interestingly, this compound derivatives have been explored for their potential as herbicides. Some derivatives have shown excellent herbicidal activity, with studies revealing promising structure-activity relationships that could be utilized in developing new herbicides for agriculture (Yu et al., 2021).
Pharmacological Effects and Receptor Interaction
The interaction of this compound with specific receptors has been the focus of pharmacological studies. This interaction plays a pivotal role in its pharmacological effects and helps in the development of new drugs targeting various health conditions (Tunaru et al., 2003).
Inflammatory and Analgesic Activities
Additionally, derivatives of this compound have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These studies contribute to the understanding of the compound's potential in treating inflammation and pain (Navidpour et al., 2014).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s worth noting that similar compounds, like diaminothiazoles, have been found to cause upregulation of death receptor 5, leading to apoptosis in cancer cells . This process is independent of p53, a protein that plays a key role in apoptosis .
Biochemical Pathways
Related compounds have been found to activate the ras/raf/mek/erk signaling pathway , which plays a crucial role in cell division and differentiation.
Result of Action
Similar compounds have shown anticancer and anti-angiogenic activities . For instance, diaminothiazoles have been found to induce apoptosis in cancer cells, particularly in those with mutated Ras or Raf .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that this compound can participate in various biochemical reactions, potentially interacting with enzymes, proteins, and other biomolecules
Cellular Effects
It is plausible that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-(4-Methoxy-phenylamino)-nicotinic acid is not well-defined . It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of this compound in animal models .
Properties
IUPAC Name |
2-(4-methoxyanilino)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-18-10-6-4-9(5-7-10)15-12-11(13(16)17)3-2-8-14-12/h2-8H,1H3,(H,14,15)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRXAHKHESPCMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(C=CC=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
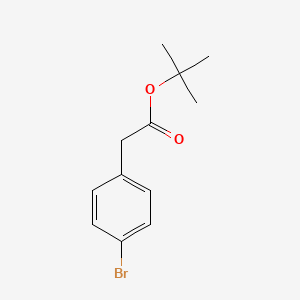

![5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B2403498.png)
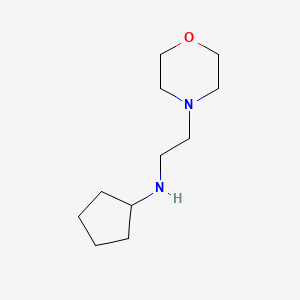

![N-({1-[3-(3-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2403502.png)
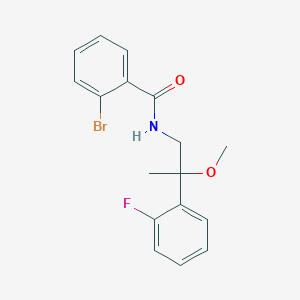
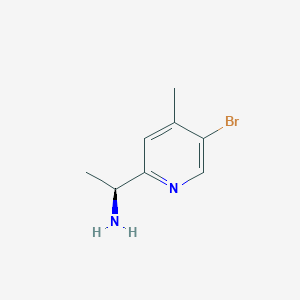

![N-mesityl-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
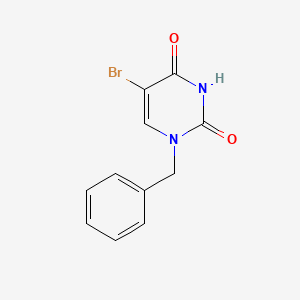
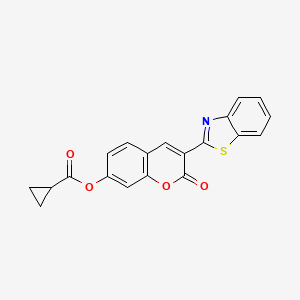
![1'-(2-Methylquinoline-8-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2403512.png)
![(2E)-3-[5-(2,4,5-trichlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2403517.png)
